Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-cyano-3-(difluoromethyl)azetidine-1-carboxylate with various reagents under specific conditions . The synthetic routes often involve the use of cyclic ketimines and ethyl 2,3-butadienoate in the presence of catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and solvents such as 1,4-dioxane .
Chemical Reactions Analysis
Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles.
Ring-opening reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts like DABCO . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:
Biology: The compound is used in the study of biological systems and as a tool for understanding biochemical pathways.
Medicine: While not used clinically, it is employed in medicinal chemistry research to develop new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Tert-butyl3-cyano-3-(difluoromethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
- tert-butyl 3-cyano-3-(fluoromethyl)azetidine-1-carboxylate
- tert-butyl 3-cyano-3-(methyl)azetidine-1-carboxylate
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of the difluoromethyl group in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C10H14F2N2O2 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-(difluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-5-10(4-13,6-14)7(11)12/h7H,5-6H2,1-3H3 |
InChI Key |
YAIRZHLVHNPUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C(F)F |
Origin of Product |
United States |
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